1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one
Overview
Description
1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is a chemical compound with the molecular formula C_8H_14O_3. It is a derivative of 1,3-dioxolane, featuring a dioxolane ring attached to a 4,4-dimethyl-pentan-2-one structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
From 1,3-Propanediol and Carbonyl Compounds: The compound can be synthesized by reacting 1,3-propanediol with a suitable carbonyl compound in the presence of a Brønsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with toluenesulfonic acid as the catalyst.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. Continuous removal of water from the reaction mixture using a Dean-Stark apparatus is a common practice to drive the reaction to completion.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO_4) or osmium tetroxide (OsO_4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Substitution reactions can occur at the dioxolane ring, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO_4, OsO_4, chromium trioxide (CrO_3).
Reduction: LiAlH_4, NaBH_4.
Substitution: Nucleophiles like alkyl lithium (RLi), Grignard reagents (RMgX), and electrophiles like acyl chlorides (RCOCl).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted dioxolanes or other derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: It serves as a protective group for carbonyl compounds in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its reactivity with various reagents. The dioxolane ring can open under acidic or basic conditions, leading to the formation of carbonyl compounds. The mechanism involves nucleophilic attack on the dioxolane ring, followed by ring opening and subsequent reactions.
Comparison with Similar Compounds
1-(1,3-Dioxolan-2-yl)propan-2-one: A simpler analog with a shorter carbon chain.
1,3-Dioxolane derivatives: Other compounds with similar ring structures but different substituents.
Uniqueness: 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one is unique due to its bulky 4,4-dimethyl-pentan-2-one group, which influences its reactivity and stability compared to simpler dioxolane derivatives.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSJHTNONJUKJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)CC1OCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501237966 | |
Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263366-01-3 | |
Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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